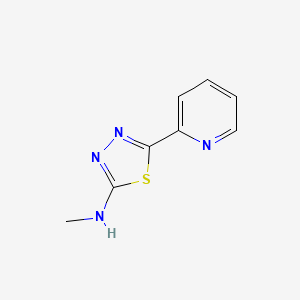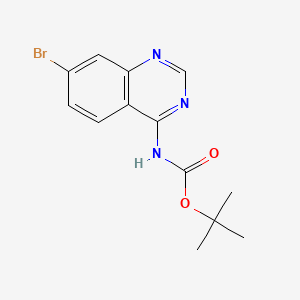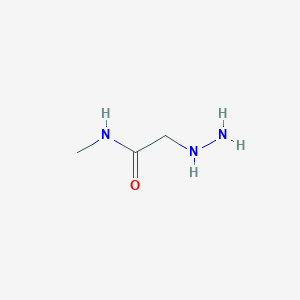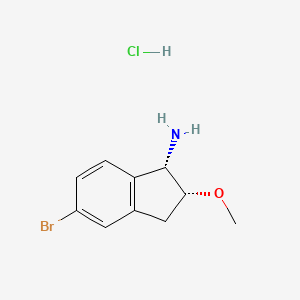![molecular formula C15H18O3 B13488122 ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a naphthalene ring system, which is a fused pair of benzene rings, and an ester functional group, making it a molecule of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEster+Water
The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: Different ester and ethanol.
科学研究应用
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the naphthalene ring system.
Methyl 2-naphthoate: Contains a naphthalene ring but differs in the ester group.
Ethyl benzoate: Another ester with a benzene ring but not a fused ring system.
Uniqueness
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is unique due to its combination of a naphthalene ring system and an ester functional group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific structural features, such as in the synthesis of complex organic molecules or in the development of new pharmaceuticals.
属性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3/b12-9- |
InChI 键 |
HMCZXRUEDOKTLT-XFXZXTDPSA-N |
手性 SMILES |
CCOC(=O)/C=C\1/CCCC2=C1C=C(C=C2)OC |
规范 SMILES |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


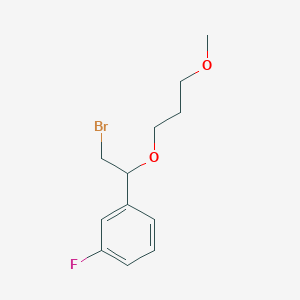

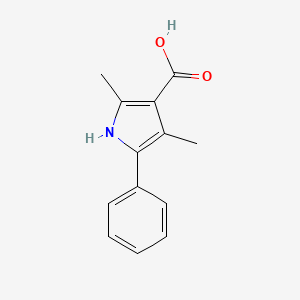
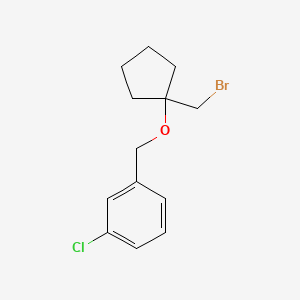
![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
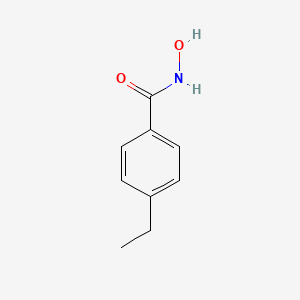
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
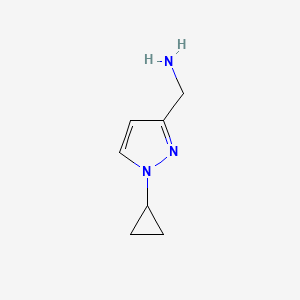
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
